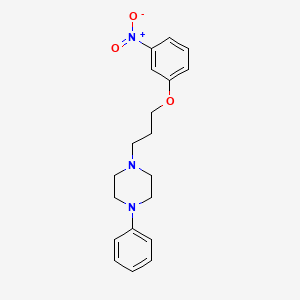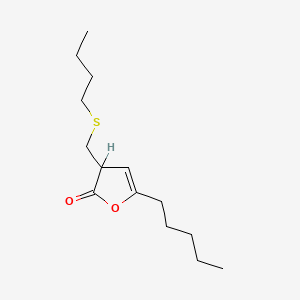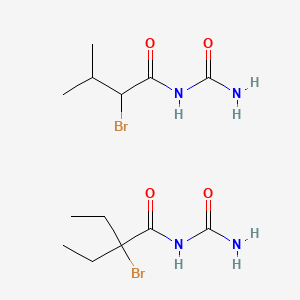
Ethanamine, 2,2'-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride is a complex organogermanium compound It features a unique structure that includes a naphthalenylmethyl group, an imidazole ring, and a germylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a diamine and a dicarbonyl compound under acidic conditions.
Attachment of the Naphthalenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the naphthalenylmethyl group is introduced to the imidazole ring.
Introduction of the Germylene Core: The germylene core is incorporated through a reaction with a suitable germanium precursor, such as germanium tetrachloride, under controlled conditions.
Formation of the Bis(thio) Linkage: The bis(thio) linkage is formed by reacting the intermediate with a thiol compound.
Final Chlorination and Hydrochloride Formation: The final step involves chlorination and conversion to the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride can undergo oxidation reactions, particularly at the sulfur atoms in the bis(thio) linkage.
Reduction: The compound can be reduced, especially at the imidazole ring and the germylene core.
Substitution: Substitution reactions can occur at the chloro group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced forms with altered oxidation states of germanium and imidazole.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds and studying their properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, dihydrochloride
- Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, monohydrochloride
Uniqueness
Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride is unique due to its trihydrochloride form, which may confer different solubility, stability, and reactivity properties compared to its dihydrochloride and monohydrochloride counterparts. This uniqueness can influence its applications and effectiveness in various fields.
Propriétés
Numéro CAS |
153714-94-4 |
|---|---|
Formule moléculaire |
C18H28Cl4GeN4S2 |
Poids moléculaire |
579.0 g/mol |
Nom IUPAC |
2-[2-aminoethylsulfanyl-chloro-[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germyl]sulfanylethanamine;trihydrochloride |
InChI |
InChI=1S/C18H25ClGeN4S2.3ClH/c19-20(25-12-8-21,26-13-9-22)24-11-10-23-18(24)14-16-6-3-5-15-4-1-2-7-17(15)16;;;/h1-7H,8-14,21-22H2;3*1H |
Clé InChI |
QERPOQJPJACZCL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)[Ge](SCCN)(SCCN)Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



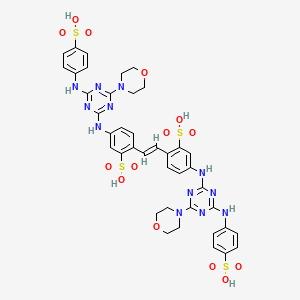
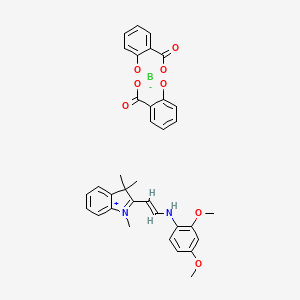
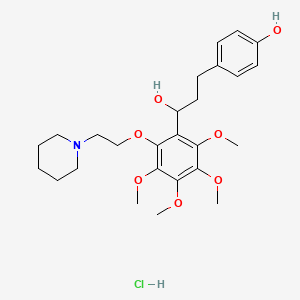
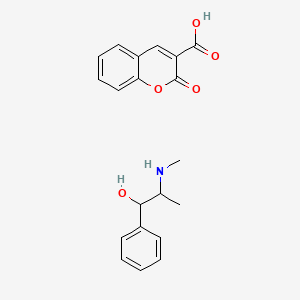


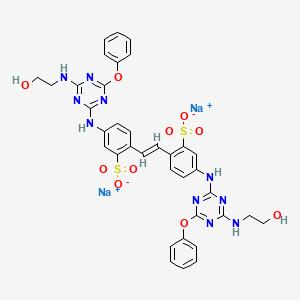
![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)

